molecular formula C18H21NO2 B1324182 2-(4-Hexyloxybenzoyl)pyridine CAS No. 898780-09-1

2-(4-Hexyloxybenzoyl)pyridine

Cat. No.: B1324182
CAS No.: 898780-09-1
M. Wt: 283.4 g/mol
InChI Key: DEMGCNJPUWSSAP-UHFFFAOYSA-N
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Description

2-(4-Hexyloxybenzoyl)pyridine is a pyridine derivative featuring a benzoyl group substituted with a hexyloxy chain at the para position. Its molecular structure combines a pyridine ring with a 4-hexyloxybenzoyl moiety, which confers unique physicochemical properties, including enhanced lipophilicity due to the long alkyl chain. Potential applications may span medicinal chemistry (e.g., as a ligand or intermediate) and materials science, though specific pharmacological data are absent in the referenced sources.

Properties

IUPAC Name

(4-hexoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-3-4-7-14-21-16-11-9-15(10-12-16)18(20)17-8-5-6-13-19-17/h5-6,8-13H,2-4,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMGCNJPUWSSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642013
Record name [4-(Hexyloxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-09-1
Record name [4-(Hexyloxy)phenyl]-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexyloxybenzoyl)pyridine typically involves the condensation of 4-hexyloxybenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hexyloxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

2-(4-Hexyloxybenzoyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hexyloxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Pyridine Derivatives

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(4-Nitrobenzoyl)pyridine -NO₂ ~300 287 Nitro, benzoyl
2-(4-Methylbenzoyl)pyridine -CH₃ ~240 268 Methyl, benzoyl
2-(Chloromethyl)pyridine HCl -CH₂Cl 164.03 Not reported Chloromethyl
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine -COOH, -F, -OH 233.20 Not reported Carboxy, hydroxyl
This compound -O(CH₂)₅CH₃ ~305 (estimated) ~150–180 (inferred) Hexyloxy, benzoyl

Biological Activity

2-(4-Hexyloxybenzoyl)pyridine is an organic compound classified as a pyridine derivative, notable for its unique structure that combines a pyridine ring with a 4-hexyloxybenzoyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.

  • Chemical Formula : C₁₈H₂₁NO₂
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 898780-09-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as a ligand, binding to metal ions or other biomolecules, which can modulate enzymatic activities and cellular pathways. This interaction is crucial for its antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy has been evaluated in several studies:

  • Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A specific study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
2-BenzoylpyridineLacks hexyloxy groupModerate antimicrobial activity
4-HexyloxybenzaldehydeContains hexyloxy group but no pyridineLimited anticancer properties
This compound Unique combination of hexyloxy and pyridineStrong antimicrobial and anticancer properties

Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed enhanced antibacterial activity compared to their precursors .
  • Anticancer Research : A recent investigation highlighted the compound's ability to inhibit cancer cell growth through apoptosis induction mechanisms .
  • Mechanistic Insights : Further research elucidated its interaction with specific enzymes involved in cell signaling pathways, contributing to its biological effects .

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